REACTION_CXSMILES
|
C([Zn]CC)C.C(OC(=O)CC)(=O)CC.C1(=O)CCCC=C1.S(=O)(=O)(O)O.C([O:31][C:32]1[CH2:37][CH2:36][CH2:35][CH:34]([CH2:38][CH3:39])[CH:33]=1)(=O)CC>C(S([O-])(=O)=O)(F)(F)F.C(S([O-])(=O)=O)(F)(F)F.[Cu+2].C1(C)C=CC=CC=1>[CH2:38]([CH:34]1[CH2:35][CH2:36][CH2:37][C:32](=[O:31])[CH2:33]1)[CH3:39] |f:5.6.7|
|
Name
|
ligand
|
Quantity
|
87.1 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC(CC)=O
|
Name
|
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
C1(C=CCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
3-ethyl-1-cyclohexene-1-yl propionate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC1=CC(CCC1)CC
|
Name
|
Cu(OTf)2
|
Quantity
|
36.2 mg
|
Type
|
catalyst
|
Smiles
|
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+2]
|
Name
|
|
Quantity
|
10 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Zn]CC
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
After replacement with nitrogen, the mixture was stirred at 25° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Placed in a 50-mL four-necked flask
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
STIRRING
|
Details
|
by further stirring for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to −17° C.
|
Type
|
ADDITION
|
Details
|
was added dropwise to the mixture over the period of 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued at the same temperature for 6 hours
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
was added to the reaction solution
|
Type
|
CUSTOM
|
Details
|
for quenching
|
Type
|
CUSTOM
|
Details
|
After separation
|
Type
|
WASH
|
Details
|
the organic layer was washed (5 times)
|
Type
|
CONCENTRATION
|
Details
|
the resultant organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 1.58 g of a crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica-gel column chromatography
|
Type
|
CUSTOM
|
Details
|
to produce 1.37 g (7.5 mmol), 75% yield
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1CC(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |